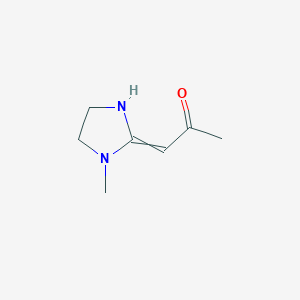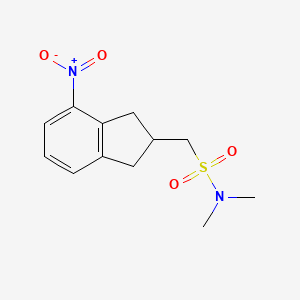
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a nitro group, an indene moiety, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of an indene derivative, followed by sulfonamide formation and subsequent N,N-dimethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different sulfonamide derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized sulfonamides.
Applications De Recherche Scientifique
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-benzoimidazol-2-yl)methanesulfonamide
- N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-indol-2-yl)methanesulfonamide
Uniqueness
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific indene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H16N2O4S/c1-13(2)19(17,18)8-9-6-10-4-3-5-12(14(15)16)11(10)7-9/h3-5,9H,6-8H2,1-2H3 |
Clé InChI |
KBIUQSIESPSYCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



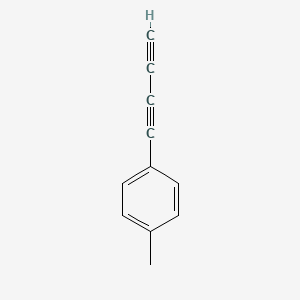
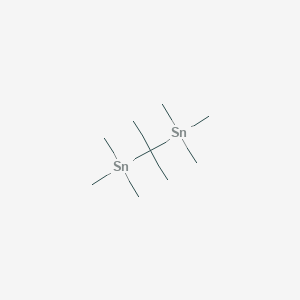
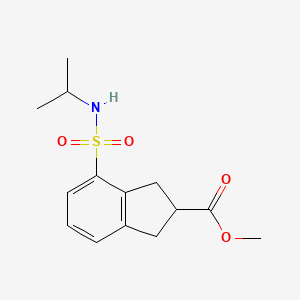
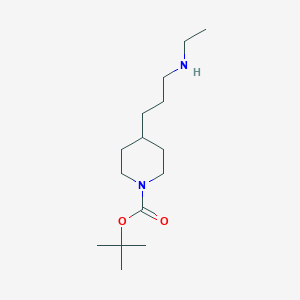

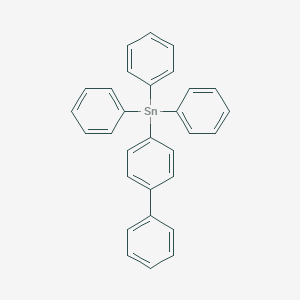
![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)




